molecular formula C13H13NO2 B599853 (R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid CAS No. 173989-76-9

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid

Cat. No.: B599853
CAS No.: 173989-76-9
M. Wt: 215.252
InChI Key: BFLKSSGFEWKBMW-SNVBAGLBSA-N
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Description

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid is a valuable chiral building block designed for advanced chemical research. Its core structure integrates a pyrrole-carboxylic acid moiety with a stereodefined (R)-1-phenylethyl group, creating a scaffold with defined chirality and steric influence. This compound is primarily employed as a precursor for developing novel chiral ligands and catalysts, where the pyrrole nitrogen and carboxylic acid groups offer versatile coordination sites for metals. The presence of the chiral phenylethyl side chain is crucial for inducing asymmetry in catalytic reactions, making it of significant interest in stereoselective synthesis. Furthermore, the electron-rich pyrrole system and the aromatic phenyl ring make this compound a subject of interest in electronic tuning studies and the functionalization of aromatic heterocycles, allowing researchers to probe and manipulate steric and electronic parameters in molecular design. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLKSSGFEWKBMW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670433
Record name 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173989-76-9
Record name 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid
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Preparation Methods

N-Alkylation with Chiral 1-Phenylethyl Halides

A direct method involves alkylating the nitrogen of methyl pyrrole-2-carboxylate with (R)-1-phenylethyl bromide. This approach mirrors the synthesis of analogous N-benzyl derivatives.

Procedure :

  • Deprotonation : Methyl pyrrole-2-carboxylate is treated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to generate the pyrrolyl anion.

  • Alkylation : (R)-1-Phenylethyl bromide is added, and the reaction is warmed to room temperature. The steric bulk of the secondary alkyl halide may necessitate extended reaction times (2–24 hours).

  • Workup : The crude product is extracted with ethyl acetate, washed with water and brine, dried over MgSO₄, and purified via silica gel chromatography.

Yield : Comparable to the 56% yield reported for the N-benzyl analogue, though steric effects may reduce efficiency.

Challenges :

  • Stereochemical Integrity : SN2 mechanisms invert configuration; thus, (S)-1-phenylethyl bromide would yield the (R)-configured product. If the alkyl halide is synthesized from (R)-1-phenylethanol via HBr substitution (retention of configuration), the product will retain the desired (R) stereochemistry.

  • Elimination : Secondary alkyl halides are prone to E2 elimination under basic conditions. Low temperatures and polar aprotic solvents mitigate this risk.

Hydrolysis of the Methyl Ester

The methyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide under reflux:

Procedure :

  • Reflux : The N-(1-phenylethyl) pyrrole-2-carboxylate ester is heated with NaOH in water or a water-alcohol mixture.

  • Acidification : The reaction mixture is acidified to precipitate the carboxylic acid.

Yield : Reported yields for similar hydrolyses exceed 90%.

Paal-Knorr Pyrrole Synthesis

Cyclocondensation of 1,4-Diketones with Chiral Amines

The Paal-Knorr method constructs the pyrrole ring from a 1,4-diketone and (R)-1-phenylethylamine:

Procedure :

  • Diketone Preparation : A 1,4-diketone (e.g., 2,5-hexanedione) is condensed with (R)-1-phenylethylamine in acetic acid or under solvent-free conditions.

  • Cyclization : The reaction proceeds via imine formation and cyclization to yield the N-(1-phenylethyl) pyrrole.

Example :

  • Substituent Introduction : If the diketone contains a methyl ester at the 2-position, hydrolysis post-cyclization generates the carboxylic acid.

Yield : Paal-Knorr reactions typically achieve 60–80% yields, depending on diketone and amine reactivity.

Challenges :

  • Functional Group Compatibility : The 1,4-diketone must tolerate the reaction conditions without decomposition.

  • Stereochemical Control : The chiral amine’s configuration is directly transferred to the product, ensuring enantiopure (R)-substituents.

Post-Functionalization of Preformed Pyrroles

Directed C-2 Carboxylation

A less common strategy involves introducing the carboxylic acid group after pyrrole formation:

Procedure :

  • Directed Metalation : The N-(1-phenylethyl) pyrrole is treated with a strong base (e.g., LDA) to deprotonate the 2-position.

  • Carboxylation : Quenching with dry ice (CO₂) introduces the carboxylic acid group.

Yield : Limited data exists, but similar directed carboxylations achieve 40–60% yields.

Challenges :

  • Regioselectivity : Competing deprotonation at other positions may occur.

  • Steric Hindrance : The bulky N-substituent may impede metalation.

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, racemic N-(1-phenylethyl) pyrrole-2-carboxylic acid can be resolved via:

Chiral Chromatography

  • Method : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

  • Efficiency : High enantiomeric excess (ee > 98%) but costly for large-scale synthesis.

Diastereomeric Salt Formation

  • Procedure : React the racemic acid with a chiral amine (e.g., cinchonidine) to form diastereomeric salts, which are crystallized separately.

  • Yield : 30–50% per cycle, depending on solubility differences.

Comparative Analysis of Methods

Method Key Advantages Key Limitations Yield Range
N-AlkylationDirect, high-yield hydrolysisRequires chiral alkylating agent50–70%
Paal-Knorr SynthesisConvergent, stereochemical controlComplex diketone synthesis60–80%
Directed CarboxylationFlexible for late-stage modificationLow regioselectivity, harsh conditions40–60%
Racemic ResolutionNo need for chiral starting materialsLow efficiency, high cost30–50%

Chemical Reactions Analysis

Types of Reactions

®-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

®-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The phenylethyl group in the target compound distinguishes it from simpler pyrrole-2-carboxylic acid derivatives. Below is a comparative analysis of substituent impacts:

Compound Substituent Molecular Weight Key Properties Reference
(R)-1-(1-Phenylethyl)-1H-Pyrrole-2-carboxylic acid 1-(R)-1-Phenylethyl ~245 g/mol Enhanced lipophilicity due to aromatic group; stereospecific interactions likely. Inferred
1H-Pyrrole-2-carboxylic acid None (parent structure) 111.1 g/mol High polarity; demonstrated QS inhibition in P. aeruginosa without cytotoxicity
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Fused pyridine-pyrrole system ~178 g/mol Increased aromaticity; modified electronic properties for potential bioactivity
(E)-1-(1-Propenyl)-1H-Pyrrole-2-carboxylic acid 1-Propenyl 151 g/mol Planar alkenyl group; may influence solubility and metabolic stability

Key Observations :

  • The fused pyridine-pyrrole system in 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid introduces additional hydrogen-bonding sites, which could enhance binding to enzymatic targets .
Stereochemical Considerations

The (R)-configuration of the phenylethyl group introduces enantioselectivity absent in non-chiral analogs like 1H-pyrrole-2-carboxylic acid. For instance:

  • (Ra)-(-)-1-[2-(Ethoxycarbonylmethyl)-6-ethylphenyl]-1H-pyrrole-2-carboxylic acid () demonstrates how stereochemistry at the aryl group affects NMR spectral splitting and reactivity .
  • The target compound’s stereochemistry could modulate its binding affinity to chiral biological targets, such as enzymes or receptors.

Biological Activity

(R)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid, a compound belonging to the pyrrole family, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.28 g/mol

This compound features a pyrrole ring substituted with a phenylethyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains, including drug-resistant pathogens. A study indicated that certain pyrrole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis, suggesting potent anti-tuberculosis activity .

CompoundMIC (μg/mL)Target Pathogen
Compound 32<0.016Mycobacterium tuberculosis
Compound 14E. coli
Compound 10.5Acinetobacter baumannii

Antitumor Activity

Pyrrole derivatives, including this compound, have been investigated for their antitumor potential. Research highlights that these compounds can inhibit various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival . The mechanism often involves the inhibition of protein kinases, which play a crucial role in cancer progression.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for bacterial survival and tumor growth.
  • Modulation of Signaling Pathways : It interferes with signal transduction pathways, particularly those involving the Ras/Raf/MEK/ERK cascade, which is vital for cancer cell proliferation .

Case Study 1: Antituberculosis Activity

In a study evaluating the efficacy of various pyrrole derivatives against Mycobacterium tuberculosis, this compound exhibited remarkable potency. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl group significantly enhanced its antimicrobial activity .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of pyrrole derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in vitro through apoptosis induction and cell cycle arrest .

Q & A

Basic: What are the common synthetic routes for preparing (R)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

Answer:
The synthesis of enantiomerically pure this compound typically involves chiral auxiliaries or enantioselective catalysis. For example, describes the use of atropisomerism-directed synthesis with substituted aryl groups, where stereochemical control is achieved via chiral intermediates (e.g., (+)-7a with [α]²⁵D = +53.1 in ethanol) . Key factors influencing enantiomeric purity include:

  • Catalyst selection : Metal-mediated reactions or organocatalysts can enhance stereoselectivity.
  • Temperature control : Low temperatures (−75°C) during lithiation steps minimize racemization .
  • Purification : Recrystallization or chiral HPLC ensures high enantiomeric excess (e.g., 93.6% ee reported in ) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the structural and optical properties of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 13.99 ppm for carboxylic protons in ) confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅NO₂ in ) .
  • Polarimetry : Optical rotation measurements ([α]²⁵D) quantify enantiomeric purity (e.g., −73.8 in ethanol for (Ra)-(-)-9b in ) .
  • HPLC : Chiral columns (e.g., hexane/ethyl acetate gradients) resolve enantiomers .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound derivatives?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Methodological strategies include:

  • ADME profiling : Assess absorption, distribution, and metabolism using LC-MS/MS to identify active metabolites .
  • Species-specific assays : Compare activity in human vs. animal cell lines to account for target variability.
  • Dosage optimization : Adjust in vivo dosing based on plasma protein binding (e.g., logP ~3.2 in ) .
    highlights compounds used without full characterization, underscoring the need for rigorous in vivo validation .

Advanced: What strategies are effective in optimizing the synthetic yield of this compound while maintaining stereochemical integrity during scale-up?

Answer:

  • Catalyst optimization : Use Pd/C or Ru-based catalysts for asymmetric hydrogenation (e.g., 84% yield in ) .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .
  • Process controls : Monitor reaction progress via TLC (hexane/ethyl acetate 1:1 in ) to terminate at peak conversion .
  • Crystallization : Ethyl acetate recrystallization improves purity (>90% in ) .

Advanced: How do electronic and steric effects of substituents on the pyrrole ring impact the compound's reactivity and interaction with biological targets?

Answer:

  • Electron-withdrawing groups (e.g., CF₃) : Increase acidity (pKa ~12.23 in ) and enhance binding to polar enzyme pockets .
  • Steric hindrance : Bulky substituents (e.g., 1-phenylethyl) restrict rotational freedom, stabilizing atropisomers () .
  • Hydrogen bonding : Carboxylic acid moieties (PSA ~60.69 in ) improve solubility and target engagement . Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding affinity.

Basic: What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?

Answer:

  • pH range : Test stability at pH 1–10 (simulating gastrointestinal and physiological conditions).
  • Temperature : Accelerated degradation studies at 40–60°C predict shelf life ( recommends storage at −20°C) .
  • Analytical methods : Use HPLC (C18 columns) to monitor degradation products .
  • Light sensitivity : UV-Vis spectroscopy (e.g., λmax 254 nm in ) assesses photostability .

Advanced: In computational modeling, which force fields and parameters are most accurate for simulating the conformational dynamics of this compound in solution?

Answer:

  • Force fields : AMBER or CHARMM, parameterized for heterocycles and carboxylic acids, replicate torsional barriers (e.g., pyrrole ring puckering) .
  • Solvent models : Use explicit water (TIP3P) or COSMO for solvation free energy calculations.
  • Validation : Compare simulated NMR chemical shifts (e.g., δ 7.63 ppm for aromatic protons in ) with experimental data .

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